2-(Indolin-1-ylmethyl)-4,5-dimethyloxazole
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Overview
Description
2-(Indolin-1-ylmethyl)-4,5-dimethyloxazole is a heterocyclic compound that features both an indoline and an oxazole ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of the indoline moiety, which is a common structural motif in many natural products and pharmaceuticals, contributes to its significance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Indolin-1-ylmethyl)-4,5-dimethyloxazole typically involves the condensation of indoline derivatives with oxazole precursors. One common method includes the reaction of indoline with 4,5-dimethyloxazole-2-carbaldehyde under acidic or basic conditions to form the desired product. The reaction may be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide, and it often requires heating to facilitate the condensation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Indolin-1-ylmethyl)-4,5-dimethyloxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, where nucleophiles such as amines or thiols replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of oxazole derivatives with hydroxyl or carbonyl groups.
Reduction: Formation of reduced indoline derivatives.
Substitution: Formation of substituted oxazole derivatives with various functional groups.
Scientific Research Applications
2-(Indolin-1-ylmethyl)-4,5-dimethyloxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(Indolin-1-ylmethyl)-4,5-dimethyloxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The indoline moiety can bind to active sites of enzymes, inhibiting their activity and leading to therapeutic effects. Additionally, the oxazole ring can interact with nucleic acids or proteins, modulating their function and contributing to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(Indolin-1-ylmethyl)-4,5-dimethyloxazole: shares structural similarities with other indoline and oxazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combined structural features of indoline and oxazole rings, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in medicinal chemistry and drug discovery.
Properties
IUPAC Name |
2-(2,3-dihydroindol-1-ylmethyl)-4,5-dimethyl-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-10-11(2)17-14(15-10)9-16-8-7-12-5-3-4-6-13(12)16/h3-6H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXXOAYIFAQQLTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)CN2CCC3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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